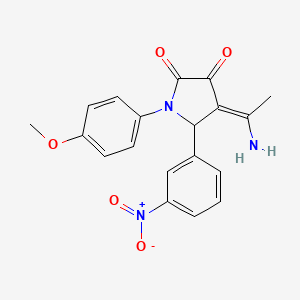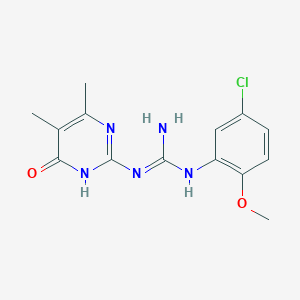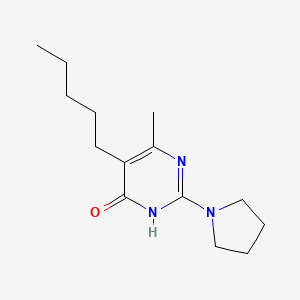
(4E)-4-(1-Aminoethylidene)-1-(4-methoxyphenyl)-5-(3-nitrophenyl)pyrrolidine-2,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4E)-4-(1-Aminoethylidene)-1-(4-methoxyphenyl)-5-(3-nitrophenyl)pyrrolidine-2,3-dione is a synthetic organic compound that belongs to the class of pyrrolidine derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-4-(1-Aminoethylidene)-1-(4-methoxyphenyl)-5-(3-nitrophenyl)pyrrolidine-2,3-dione typically involves multi-step organic reactions. Common starting materials might include substituted benzaldehydes, nitro compounds, and amino acids. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to achieve the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the aminoethylidene group.
Reduction: Reduction reactions could target the nitro group, converting it to an amine.
Substitution: Substitution reactions might occur at the aromatic rings, especially the methoxy and nitro groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic aromatic substitution reactions might use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while oxidation of the aminoethylidene group could produce a corresponding ketone or carboxylic acid.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (4E)-4-(1-Aminoethylidene)-1-(4-methoxyphenyl)-5-(3-nitrophenyl)pyrrolidine-2,3-dione can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.
Biology
The compound may exhibit biological activity, such as antimicrobial, anti-inflammatory, or anticancer properties. Researchers might study its interactions with biological targets to develop new therapeutic agents.
Medicine
In medicine, derivatives of this compound could be explored for their potential as drug candidates. Their ability to interact with specific enzymes or receptors could lead to the development of new treatments for diseases.
Industry
In the industrial sector, the compound might be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of (4E)-4-(1-Aminoethylidene)-1-(4-methoxyphenyl)-5-(3-nitrophenyl)pyrrolidine-2,3-dione would depend on its specific interactions with molecular targets. For example, if it exhibits antimicrobial activity, it might inhibit bacterial enzymes or disrupt cell membranes. Detailed studies would be required to elucidate the exact pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
- (4E)-4-(1-Aminoethylidene)-1-phenyl-5-(3-nitrophenyl)pyrrolidine-2,3-dione
- (4E)-4-(1-Aminoethylidene)-1-(4-methoxyphenyl)-5-phenylpyrrolidine-2,3-dione
- (4E)-4-(1-Aminoethylidene)-1-(4-methoxyphenyl)-5-(4-nitrophenyl)pyrrolidine-2,3-dione
Uniqueness
The uniqueness of (4E)-4-(1-Aminoethylidene)-1-(4-methoxyphenyl)-5-(3-nitrophenyl)pyrrolidine-2,3-dione lies in its specific substitution pattern, which can influence its reactivity and biological activity. The presence of both methoxy and nitro groups on the aromatic rings can lead to distinct electronic and steric effects, differentiating it from similar compounds.
Propiedades
Fórmula molecular |
C19H17N3O5 |
|---|---|
Peso molecular |
367.4 g/mol |
Nombre IUPAC |
(4E)-4-(1-aminoethylidene)-1-(4-methoxyphenyl)-5-(3-nitrophenyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C19H17N3O5/c1-11(20)16-17(12-4-3-5-14(10-12)22(25)26)21(19(24)18(16)23)13-6-8-15(27-2)9-7-13/h3-10,17H,20H2,1-2H3/b16-11+ |
Clave InChI |
LLFXROGGVAAOLY-LFIBNONCSA-N |
SMILES isomérico |
C/C(=C\1/C(N(C(=O)C1=O)C2=CC=C(C=C2)OC)C3=CC(=CC=C3)[N+](=O)[O-])/N |
SMILES canónico |
CC(=C1C(N(C(=O)C1=O)C2=CC=C(C=C2)OC)C3=CC(=CC=C3)[N+](=O)[O-])N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![methyl 3-(2,4-dichlorophenyl)-6-methyl-4-oxo-2,3-dihydro-4H-furo[3,2-c]pyran-2-carboxylate](/img/structure/B11045683.png)
![(2Z)-1-(4-methoxyphenyl)-2-[6-(4-methoxyphenyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5(4H)-ylidene]ethanone](/img/structure/B11045687.png)
![7-{2-[(3-Chlorobenzyl)oxy]phenyl}-5-oxo-4,5,6,7-tetrahydro[1,2]thiazolo[4,5-b]pyridine-3-carboxylic acid](/img/structure/B11045694.png)
![ethyl {4-[3-amino-3-oxo-1-(thiophen-3-yl)propyl]-5-oxo-2,5-dihydro-1H-pyrazol-3-yl}acetate](/img/structure/B11045702.png)

![4-(2-{3-[(4-bromophenyl)carbonyl]-4-hydroxy-2-(4-methoxyphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}ethyl)benzenesulfonamide](/img/structure/B11045711.png)
![N-[1-(Pyridin-4-YL)ethyl]but-2-ynamide](/img/structure/B11045722.png)
![5a-methoxy-1,3-dioxo-4-phenyloctahydrochromeno[3,4-c]pyrrole-3a,9b(1H,4H)-dicarbonitrile](/img/structure/B11045724.png)

![4-Amino-1-(2-fluorophenyl)-7,7-dimethyl-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one](/img/structure/B11045736.png)

![5-[(Morpholin-4-yl)methyl]-1,3,4-thiadiazole-2(3H)-thione](/img/structure/B11045759.png)
